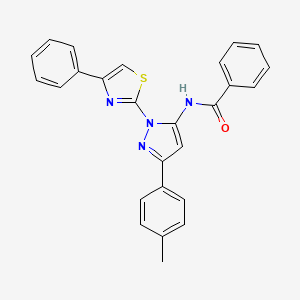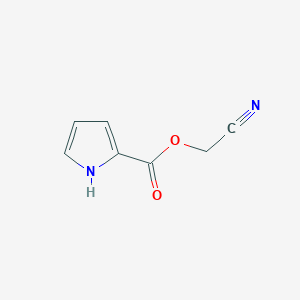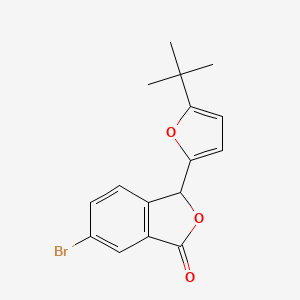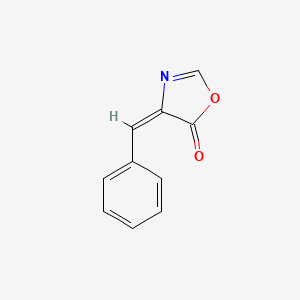
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, methyl, and methylsulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of (2S,4R)-ethyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate with methanesulfonyl chloride in the presence of a base such as pyridine . This reaction results in the formation of the desired compound through the substitution of the hydroxyl group with a methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of the compound under controlled conditions, minimizing waste and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-ethyl 1-benzyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate
- Pyrrolidine-2,5-dione
- Prolinol scaffolds
Uniqueness
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in synthetic organic chemistry and drug discovery .
Propiedades
Fórmula molecular |
C11H19NO7S |
|---|---|
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
butanoyl (2S)-3-hydroxy-1-methyl-4-methylsulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO7S/c1-4-5-8(13)18-11(15)9-10(14)7(6-12(9)2)19-20(3,16)17/h7,9-10,14H,4-6H2,1-3H3/t7?,9-,10?/m0/s1 |
Clave InChI |
RFWYSXBNLCNOIT-ZAJCDATESA-N |
SMILES isomérico |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)OS(=O)(=O)C)O |
SMILES canónico |
CCCC(=O)OC(=O)C1C(C(CN1C)OS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)



![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)




